5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide
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Overview
Description
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The presence of the indazole moiety in this compound suggests that this compound may exhibit similar biological activities.
Preparation Methods
The synthesis of 5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indazole derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Ethylation and Methoxylation: The ethyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively, using appropriate alkylating and methylating agents.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its indazole moiety, the compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Known for its anti-inflammatory and antimicrobial properties.
2-phenylindazole: Exhibits anticancer and antihypertensive activities.
3-methylindazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-3-11-7-8-14(22-2)15(9-11)23(20,21)19-13-6-4-5-12-10-17-18-16(12)13/h4-10,19H,3H2,1-2H3,(H,17,18) |
InChI Key |
CKSVLXSXNZLSRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3 |
Origin of Product |
United States |
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